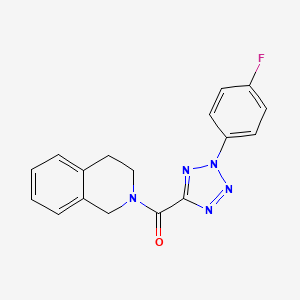

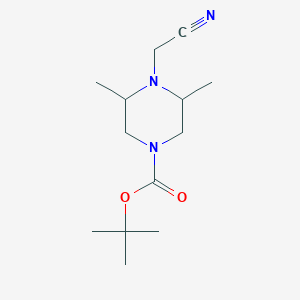

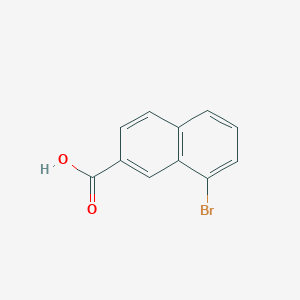

(3,4-二氢异喹啉-2(1H)-基)(2-(4-氟苯基)-2H-四唑-5-基)甲酮

货号 B2441656

CAS 编号:

1396879-04-1

分子量: 323.331

InChI 键: FBSIKHYMFKOHFH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-dihydroisoquinolin-1(2H)-one is a bioactive natural scaffold that has been used for plant disease management . A series of derivatives of this scaffold were synthesized using the Castagnoli–Cushman reaction .

Synthesis Analysis

The Castagnoli–Cushman reaction was employed to synthesize a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives . The results of bioassay indicated that their antioomycete activity against Pythium recalcitrans was superior to the antifungal activity against the other 6 phytopathogens .Molecular Structure Analysis

The established CoMFA and CoMSIA models with reasonable statistics in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .Chemical Reactions Analysis

The Castagnoli–Cushman reaction was used to synthesize the 3,4-dihydroisoquinolin-1(2H)-one derivatives .科学研究应用

合成和结构表征

- 已通过包括红外光谱、核磁共振、液相色谱-质谱和X射线衍射在内的多种技术对具有二氢异喹啉和四氢异喹啉结构的化合物进行了合成和结构表征,以了解其分子构象和稳定性。此类研究通常旨在通过检查其抗增殖活性、抗肿瘤活性和与生物分子的相互作用来探索其潜在的生物活性属性 (S. Benaka Prasad 等,2018 年; 唐志华、傅伟,2018 年).

抗癌活性

- 研究已探索了四氢异喹啉衍生物的抗癌活性,突出了其在抑制各种癌细胞系增殖方面的潜力。这表明人们有兴趣利用结构相关的化合物来开发治疗剂 (波多野一等人,2009 年).

荧光和光物理性质

- 研究还调查了与四氢异喹啉和二氢异喹啉相关的化合物的荧光和光物理性质,表明它们在材料科学和荧光探针方面的应用。此类性质使这些化合物成为开发具有特定光学特性的新材料的候选者 (平野纯三等人,2004 年).

在有机合成中的应用

- 相关化合物的合成已应用于有机化学,以创建具有潜在生物活性的复杂分子。这些合成策略通常旨在探索新的反应,并为具有独特性质的新型治疗剂或材料提供途径 (K. Orito 等,1999 年).

作用机制

未来方向

属性

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-fluorophenyl)tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN5O/c18-14-5-7-15(8-6-14)23-20-16(19-21-23)17(24)22-10-9-12-3-1-2-4-13(12)11-22/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSIKHYMFKOHFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-dihydroisoquinolin-2(1H)-yl)(2-(4-fluorophenyl)-2H-tetrazol-5-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![Ethyl 5-[(1R)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2441582.png)

![1-(2,3-Dihydro-1-benzofuran-5-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2441584.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B2441590.png)

![(E)-4-(Dimethylamino)-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)but-2-enamide](/img/structure/B2441591.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]but-2-enamide](/img/structure/B2441596.png)